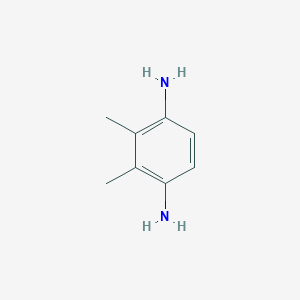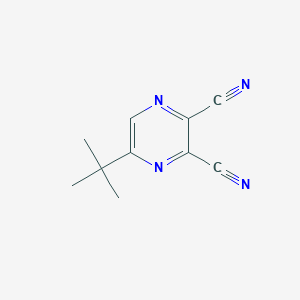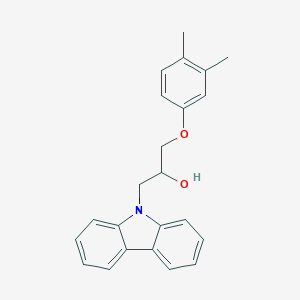
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, also known as CDPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CDPP is a synthetic compound that is derived from carbazole, a naturally occurring aromatic compound found in coal tar.
Scientific Research Applications
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in the development of drugs for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mechanism Of Action
The mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. The exact mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in neuroprotection is not clear, but it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical And Physiological Effects
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have various biochemical and physiological effects. In cancer cells, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol induces apoptosis by activating the caspase pathway. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. In addition, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, there are some limitations to using 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in lab experiments. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a synthetic compound and may have side effects that need to be carefully evaluated. In addition, the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Future Directions
There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. One area of interest is the development of new drugs based on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Further research is needed to evaluate the safety and efficacy of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol as a therapeutic agent. Another area of interest is the mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. The exact mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol in cancer, neuroprotection, and inflammation needs to be further elucidated. Finally, there is a need for further research on the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol to improve yields and purity.
Conclusion:
In conclusion, 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol has been shown to have anticancer, neuroprotective, and anti-inflammatory effects in various studies. However, further research is needed to evaluate the safety and efficacy of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol as a therapeutic agent. The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity. There are several future directions for research on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, including the development of new drugs based on 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, the mechanism of action of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol, and the synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol.
Synthesis Methods
The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol involves a series of chemical reactions. The starting material for the synthesis is carbazole, which is first reacted with 3,4-dimethylphenol to form 3-(3,4-dimethylphenoxy)carbazole. This intermediate compound is then reacted with 2-propanol and a catalyst to form 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol. The synthesis of 1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
properties
CAS RN |
6139-16-8 |
|---|---|
Product Name |
1-Carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol |
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-(3,4-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H23NO2/c1-16-11-12-19(13-17(16)2)26-15-18(25)14-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,18,25H,14-15H2,1-2H3 |
InChI Key |
IYVRPHFVFYPMIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



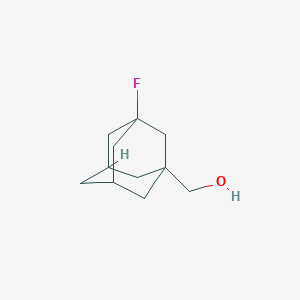
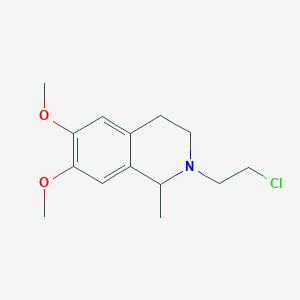
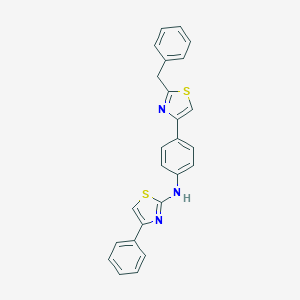
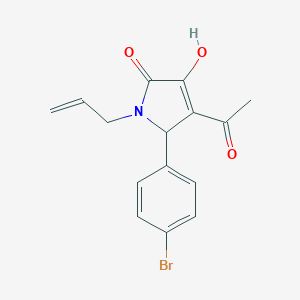
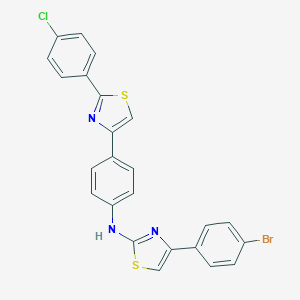
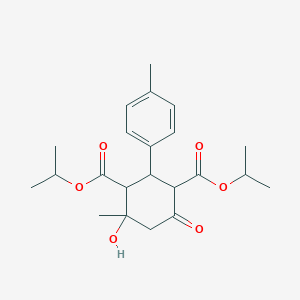
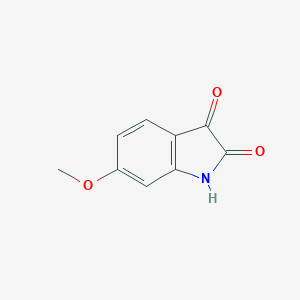
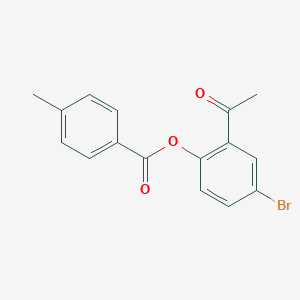
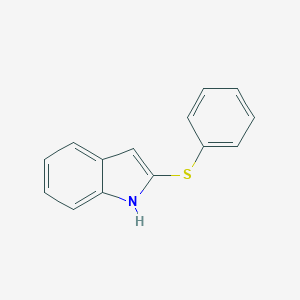
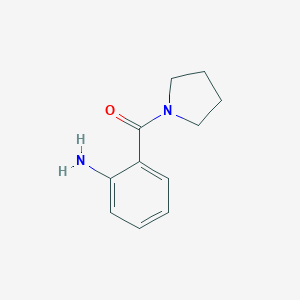
![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
